Cas no 2137035-90-4 (N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-1-methylcyclopropane-1-carboxamide)
N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-1-methylcyclopropane-1-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-1-methylcyclopropane-1-carboxamide
- 2137035-90-4
- EN300-741048
-
- Inchi: 1S/C14H18N2O/c1-14(6-7-14)13(17)16-11-8-9-4-2-3-5-10(9)12(11)15/h2-5,11-12H,6-8,15H2,1H3,(H,16,17)/t11-,12-/m0/s1
- InChI Key: JHKWUIQCBHJXKX-RYUDHWBXSA-N
- SMILES: O=C(C1(C)CC1)N[C@H]1CC2C=CC=CC=2[C@@H]1N
Computed Properties
- Exact Mass: 230.141913202g/mol
- Monoisotopic Mass: 230.141913202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 324
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 55.1Ų
N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-1-methylcyclopropane-1-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-741048-1.0g |
N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-1-methylcyclopropane-1-carboxamide |
2137035-90-4 | 1g |
$0.0 | 2023-06-06 |
N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-1-methylcyclopropane-1-carboxamide Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-1-methylcyclopropane-1-carboxamide
N-[(1S,2S)-1-Amino-2,3-Dihydro-1H-Inden-2-Yl]-1-Methylcyclopropane-1-Carboxamide: A Comprehensive Overview
N-[(1S,2S)-1-Amino-2,3-Dihydro-1H-Inden-2-Yl]-1-Methylcyclopropane-1-Carboxamide is a complex organic compound with the CAS Registry Number 2137035-90-4. This compound belongs to the class of amino acid derivatives and has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields of chemistry and pharmacology. The molecule is characterized by its indene ring system, a cyclopropane group, and a carboxamide functional group, which collectively contribute to its intriguing chemical behavior.
The indene moiety in N-[(1S,2S)-1-Amino...] is a bicyclic structure consisting of a benzene ring fused with a cyclopentene ring. This structure imparts aromatic stability and serves as a versatile platform for further chemical modifications. The stereochemistry of the compound is defined by the (1S,2S) configuration at the amino group and the adjacent carbon atom in the indene ring. This stereochemistry is crucial for determining the compound's biological activity and selectivity in interactions with other molecules.
The cyclopropane group attached to the indene ring introduces additional strain and reactivity into the molecule. Cyclopropane rings are known for their unique electronic properties and have been widely studied for their potential in drug design. In this compound, the cyclopropane group is further substituted with a methyl group, which modulates its reactivity and stability. The carboxamide functional group at the terminus of the molecule adds polarity and hydrogen bonding capacity, making it suitable for interactions with biological targets such as proteins or enzymes.
Recent studies have explored the synthesis of N-[(1S,2S)-1-Amino...] using various methodologies. One approach involves the coupling of an amino indene derivative with a methylcyclopropanecarboxylic acid derivative under amide bond-forming conditions. This reaction typically employs coupling agents such as HATU or EDCI in combination with activators like HOBt or HOAt to facilitate efficient amide formation. The stereochemistry of the product is carefully controlled during synthesis to ensure high enantiomeric purity.
From a pharmacological perspective, N-[(1S,2S)-1-Amino...] has shown promise as a lead compound in drug discovery programs targeting specific biological pathways. Its unique combination of structural features allows it to interact with proteins through multiple modes of binding, including hydrophobic interactions, hydrogen bonding, and π–π stacking. Recent research has focused on evaluating its potential as an inhibitor of certain enzymes or receptors implicated in diseases such as cancer or neurodegenerative disorders.
In addition to its biological applications, N-[(1S,2S)-1-Amino...] has also been investigated for its role in organic synthesis as a building block for more complex molecules. The indene core serves as a valuable scaffold for constructing larger polycyclic structures, while the cyclopropane group provides opportunities for further functionalization through ring-opening reactions or other transformations.
From an analytical standpoint, N-[(1S,2S)-1-Amino...] can be characterized using a variety of techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide insights into its molecular structure, stereochemistry, and conformational preferences. For instance, ¹H NMR spectroscopy can reveal details about the proton environment around the indene ring and the cyclopropane group, while X-ray crystallography can confirm the absolute configuration of chiral centers.
Looking ahead, ongoing research aims to further elucidate the properties and applications of N-[(1S,2S)-1-Amino...]. Collaborative efforts between chemists and biologists are exploring its potential as a therapeutic agent or diagnostic tool. Furthermore, advancements in computational chemistry are enabling researchers to model its interactions with biological systems at an atomic level, paving the way for rational drug design.
In conclusion, N-[ ( ̲ ̲ ̲ ̲ ) -Amino... ] remains an intriguing compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable subject for both fundamental research and applied development. As our understanding of this compound continues to grow through cutting-edge studies and innovative methodologies, N-[ ( ̲ ̲ ̲ ) -Amino... ] will undoubtedly play an increasingly important role in advancing science and technology.
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